Ethyl 4-(2-(pyrazine-2-carboxamido)oxazole-4-carbonyl)piperazine-1-carboxylate

Ion Channel Pharmacology GIRK2 Activation High-Throughput Screening

Ethyl 4-(2-(pyrazine-2-carboxamido)oxazole-4-carbonyl)piperazine-1-carboxylate is a fully synthetic small molecule (C16H18N6O5, MW 374.35 g/mol) that integrates a pyrazine-2-carboxamide, a 1,3-oxazole, and an ethyl piperazine-1-carboxylate moiety into a single scaffold. It belongs to the broader chemotype of pyrazine-carboxamido-oxazole derivatives, a class frequently explored for kinase and ion-channel modulation.

Molecular Formula C16H18N6O5
Molecular Weight 374.357
CAS No. 1396682-78-2
Cat. No. B2656025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2-(pyrazine-2-carboxamido)oxazole-4-carbonyl)piperazine-1-carboxylate
CAS1396682-78-2
Molecular FormulaC16H18N6O5
Molecular Weight374.357
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3
InChIInChI=1S/C16H18N6O5/c1-2-26-16(25)22-7-5-21(6-8-22)14(24)12-10-27-15(19-12)20-13(23)11-9-17-3-4-18-11/h3-4,9-10H,2,5-8H2,1H3,(H,19,20,23)
InChIKeyUMKIPPQQCOZYIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(2-(pyrazine-2-carboxamido)oxazole-4-carbonyl)piperazine-1-carboxylate (CAS 1396682-78-2): Core Structural and Physicochemical Identity


Ethyl 4-(2-(pyrazine-2-carboxamido)oxazole-4-carbonyl)piperazine-1-carboxylate is a fully synthetic small molecule (C16H18N6O5, MW 374.35 g/mol) that integrates a pyrazine-2-carboxamide, a 1,3-oxazole, and an ethyl piperazine-1-carboxylate moiety into a single scaffold . It belongs to the broader chemotype of pyrazine-carboxamido-oxazole derivatives, a class frequently explored for kinase and ion-channel modulation. The compound is typically supplied as a research-grade powder with a purity of ≥95% and has been registered in high-throughput screening (HTS) campaigns, including a Vanderbilt University screen for GIRK2 potassium channel activators .

Ion-channel screening

Registered in GIRK2 potassium channel HTS campaign; supports hit expansion and SAR exploration.

Verified identity

Validated purity with NMR and HPLC spectral documentation; procurement with analytical confidence.

Aqueous compatibility

Predicted high aqueous solubility profile reduces DMSO reliance in in vitro assays.

Why In-Class Substitution of Ethyl 4-(2-(pyrazine-2-carboxamido)oxazole-4-carbonyl)piperazine-1-carboxylate Carries Undefined Risk


The pyrazine-carboxamido-oxazole-piperazine scaffold is not a commodity chemotype; subtle variations in the amide connectivity, oxazole substitution, and the piperazine N-capping group can profoundly alter polypharmacology, solubility, and metabolic stability. For instance, replacing the pyrazine-2-carboxamide with a cyclopropane carboxamide or swapping the ethyl carbamate for a tert-butyl carbamate yields distinct chemical entities with divergent HTS fingerprints . Because no published head-to-head selectivity or PK profiles exist for this specific compound, any generic substitution based solely on scaffold similarity introduces unquantified risk in target engagement, off-target liability, and assay reproducibility .

Pyrazine-2-carboxamide connectivity defines target engagement profile; cyclopropane amide analogs may shift polypharmacology and HTS fingerprint.

Ethyl vs. tert-butyl carbamate substitution alters solubility, logP, and assay compatibility; ADME properties may not transfer directly.

No published head-to-head selectivity or PK data exist; any generic substitution introduces unquantified risk in target engagement and reproducibility.

Quantitative Differentiation Evidence for Ethyl 4-(2-(pyrazine-2-carboxamido)oxazole-4-carbonyl)piperazine-1-carboxylate


HTS Fingerprint: GIRK2 Activator Screening Outcome vs. Structurally Similar Analogs

The compound was evaluated in a Vanderbilt University high-throughput screen (HTS) designed to discover small-molecule activators of homomeric GIRK2 potassium channels . While full dose-response curves and EC50 values are not publicly disclosed for this singleton hit, its registration in this specific assay distinguishes it from close analogs such as ethyl 4-(2-cyclopropaneamido-1,3-oxazole-4-carbonyl)piperazine-1-carboxylate, which lack documented GIRK2 screening data . The aqueous solubility of the target compound is predicted to be ~1.4 g/L (ACD/Labs, pH 7.4) , a parameter critical for ion-channel electrophysiology assays.

GIRK2 HTS fingerprint
Assay context
Compound registered in Vanderbilt GIRK2 MPD screen; activity value not released.
Provides a starting point for hit expansion; unregistered analogs require de novo screening.
Qualitative; cyclopropane analog lacks any GIRK2 HTS data.
Ion Channel Pharmacology GIRK2 Activation High-Throughput Screening

Physicochemical Differentiation: Polar Surface Area vs. tert-Butyl Carbamate Analogs

The target compound exhibits a topological polar surface area (TPSA) of 131 Ų , which is substantially higher than that of structurally analogous tert-butyl piperazine-1-carboxylate derivatives (e.g., tert-butyl 4-(2-(4-(5-cyano-7-methylbenzo[d]oxazol-2-yl)phenylamino)-2-oxoethyl)piperazine-1-carboxylate, ChemBL1642947, TPSA ~90-100 Ų) [1]. The elevated TPSA of the ethyl carbamate analog may reduce passive blood-brain barrier permeability, a critical design parameter for peripheral vs. CNS target selectivity.

Topological polar surface area
Class-level inference
131 Ų
Higher TPSA may guide peripheral vs. CNS permeability design.
+31–41 Ų vs. tert-butyl carbamate analogs (≈90–100 Ų).
Medicinal Chemistry Drug-like Properties CNS Penetration

Predicted LogP Differentiation: Enhanced Aqueous Compatibility vs. tert-Butyl Analogs

The ACD/LogP value for the target compound is predicted to be -2.16 , indicating significantly higher hydrophilicity compared to typical tert-butyl piperazine-carboxylate oxazole analogs, which often exhibit cLogP values in the 1.5–3.0 range [1]. This translates to an estimated 100- to 1000-fold higher aqueous solubility, reducing the need for DMSO co-solvent in in vitro assays and lowering the risk of vehicle-associated bioassay artifacts.

Predicted LogP
Class-level inference
-2.16
Supports aqueous-compatible assay design, reducing vehicle artifacts.
ΔcLogP ≈ 3.7–5.2 vs. typical tert-butyl analogs (1.5–3.0).
Lipophilicity Solubility Bioassay Compatibility

Purity and Identity Verification: H1-NMR and HPLC Profiles vs. Non-Validated Chemical Vendors

Reputable suppliers provide the target compound with a minimum purity of 95% (HPLC) and often include complimentary 1H-NMR and 13C-NMR spectra for identity confirmation . In contrast, many structurally similar but less-characterized oxazole-piperazine analogs are available only at 90% purity with no spectral documentation, introducing batch-to-batch variability that confounds SAR interpretation and biological reproducibility .

Purity & identity verification
Specification review
≥95% (HPLC); 1H-NMR and 13C-NMR typically provided.
Procurement with spectral proof ensures batch-to-batch reproducibility.
Contrast with 90% purity uncharacterized analogs; ≥5% margin.
Quality Control Procurement Analytical Chemistry

Rule-of-Five Violation Profile: Optimized Oral Bioavailability Potential vs. Larger Polycyclic Analogs

The target compound exhibits only one Rule-of-Five (Ro5) violation (MW > 500 Da is not violated, but H-bond acceptors = 11 exceeds the 10 limit) , whereas larger pyrazine-carboxamido-oxazole derivatives with additional fused rings frequently incur two or more Ro5 violations (MW > 500 Da, H-bond donors ≥5, LogP > 5) [1]. This favorable compliance profile suggests a higher probability of adequate oral absorption, an essential consideration for lead optimization in chronic disease indications.

Rule-of-Five violations
Class-level inference
1 violation (H-bond acceptors = 11)
Preclinical ADME profiling context; fewer violations than polycyclic analogs.
Polycyclic analogs often show 2–3 Ro5 violations.
Drug Design ADME Properties Oral Bioavailability

Procurement-Driven Application Scenarios for Ethyl 4-(2-(pyrazine-2-carboxamido)oxazole-4-carbonyl)piperazine-1-carboxylate


Hit Expansion in GIRK2 Potassium Channel Drug Discovery

The compound's registration in a Vanderbilt GIRK2 HTS campaign positions it as a tool for hit expansion and structure-activity relationship (SAR) studies around pyrazine-carboxamido-oxazole chemotypes. MedChem teams designing GIRK2-selective activators can employ this scaffold to probe the hydrogen-bond donor/acceptor requirements of the channel's allosteric site, leveraging its favorable aqueous solubility (~1.4 g/L) to avoid DMSO-related assay artifacts.

Peripheral Selectivity Profiling in CNS-Disease Models

With a TPSA of 131 Ų , the compound is predicted to have limited passive CNS permeability. This property makes it a suitable negative control or peripheral-selective probe when paired with brain-penetrant analogs in neuropsychiatric or neurodegenerative disease models, enabling researchers to discriminate central vs. peripheral target engagement.

Analytical Reference Standard for Pyrazine-Oxazole-Piperazine Library QC

The comprehensive analytical characterization (≥95% HPLC purity, 1H‑NMR, 13C‑NMR) renders this compound an excellent reference standard for quality control of custom-synthesized pyrazine-oxazole-piperazine libraries. Procurement of a fully characterized batch ensures that downstream biological data are not confounded by chemical impurities.

ADME Assay Validation Using a Hydrophilic Scaffold

The exceptionally low cLogP (-2.16) and high aqueous solubility enable its use as a hydrophilic probe in ADME assay validation (e.g., PAMPA, Caco-2, microsomal stability). It serves as a benchmarking standard to calibrate assays against lipophilic artifacts, particularly when evaluating transport mechanisms or metabolic soft spots in the context of the pyrazine-carboxamido-oxazole chemotype.

Application
Selection Property
Validation Focus
GIRK2 channel hit expansion
Registered HTS screening context
GIRK2 target engagement and SAR assays
Peripheral selectivity profiling
Elevated TPSA (limited CNS permeability)
CNS vs. peripheral target engagement models
Library QC reference standard
Validated identity (NMR/HPLC documentation)
Batch-to-batch analytical reproducibility
ADME assay validation
High aqueous solubility, low LogP
Calibration against lipophilic artifacts
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